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Compound of Interest

Compound Name:
2,3,4,5,6-Pentafluorobenzyl

alcohol

Cat. No.: B108358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

(pentafluorophenyl)methanol (CAS No: 440-60-8), a crucial fluorinated building block in

medicinal chemistry and materials science. The document presents Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,

complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of

(pentafluorophenyl)methanol. The following tables summarize the predicted chemical shifts for

¹H, ¹³C, and ¹⁹F nuclei.

Note: The following NMR data are predicted using advanced computational algorithms and

should be used as a reference. Experimental values may vary based on solvent, concentration,

and instrument parameters.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Multiplicity Assignment

~4.8 Singlet CH₂

~3.5 Broad Singlet OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~145 (multiplet) C-F (ortho)

~140 (multiplet) C-F (para)

~138 (multiplet) C-F (meta)

~110 (multiplet) C-CH₂

~56 CH₂

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~ -143 ortho-F

~ -154 para-F

~ -163 meta-F

Infrared (IR) Spectroscopy
The IR spectrum of (pentafluorophenyl)methanol reveals characteristic vibrational modes of its

functional groups. The data presented below is based on experimental spectra from the NIST

Chemistry WebBook[1].

Table 4: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3450 Strong, Broad O-H stretch

~2940, ~2880 Medium C-H stretch (CH₂)

~1650 Strong C=C stretch (aromatic)

~1520, ~1500 Strong C=C stretch (aromatic)

~1100 Strong C-O stretch

~990 Strong C-F stretch

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of (pentafluorophenyl)methanol provides

information about its molecular weight and fragmentation pattern. The data below is from the

NIST Chemistry WebBook[1].

Table 5: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

198 100 [M]⁺ (Molecular Ion)

181 50 [M - OH]⁺

179 95 [M - H₂O - H]⁺

167 15 [C₆F₅]⁺

131 20 [C₅F₃H]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of (pentafluorophenyl)methanol in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR

(δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ can be used.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

¹⁹F NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 64-128.

Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent

(e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of solid (pentafluorophenyl)methanol directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or

germanium ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a dilute solution of (pentafluorophenyl)methanol in a volatile solvent (e.g.,

methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

For GC-MS, use a suitable capillary column (e.g., HP-5ms) with a temperature program that

allows for the elution of the compound.

Instrumentation and Parameters:

Mass Spectrometer: A mass spectrometer capable of Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.
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Ion Source Temperature: 200-250 °C.

Visualization of Spectroscopic Workflow
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for (pentafluorophenyl)methanol.

Spectroscopic Analysis of (Pentafluorophenyl)methanol
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Spectroscopic workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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